2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound with a complex structure. It belongs to the class of 1,2,4-triazoles, which are known for their diverse pharmacological activities, including antifungal, herbicidal, antiviral, and anticancer properties . The compound’s unique structure makes it an attractive candidate for various applications.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the construction of the triazoloquinazoline ring system. While specific methods may vary, a common approach includes cyclization reactions using appropriate precursors. For instance, the reaction of suitable arylamines with propargyl sulfides or propargyl halides can yield the desired product.
Reaction Conditions:: The cyclization reactions typically occur under mild conditions, often using a base or a Lewis acid catalyst. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly employed. The choice of reagents and conditions depends on the specific synthetic strategy.
Industrial Production:: Although industrial-scale production methods are not widely documented, research laboratories can synthesize this compound efficiently. Scale-up processes would require optimization and safety considerations.
Chemical Reactions Analysis
Reactivity::
2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline: can undergo various reactions, including oxidation, reduction, and substitution. The π,σ-coordination to copper(I) ions via the η²-allyl group and the two heterocyclic nitrogen atoms allows the formation of stable dimeric building blocks in crystalline form and solution .
Common Reagents::Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., sodium azide, alkyl halides).
Major Products:: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to explore the full scope of its reactivity.
Scientific Research Applications
Chemistry:: Researchers study this compound’s coordination chemistry, crystal engineering, and ligand properties. Its stability and functionalization potential make it valuable for designing transition metal complexes.
Biology and Medicine:: While direct biological applications are limited, understanding its interactions with metal ions and other molecules can inform drug design. It may serve as a scaffold for novel ligands.
Industry:: The compound’s stability and reactivity could find applications in materials science, catalysis, and optoelectronics.
Mechanism of Action
The exact mechanism by which 2-Phenyl-5-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[1,5-c]quinazoline exerts its effects remains an active area of research. Investigating its interactions with biological targets and pathways will provide insights.
Comparison with Similar Compounds
While there are related triazoles, the unique combination of phenyl, allyl, and sulfanyl groups in this compound sets it apart. Further comparative studies are needed to explore its distinct properties.
Properties
Molecular Formula |
C18H14N4S |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-phenyl-5-prop-2-enylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N4S/c1-2-12-23-18-19-15-11-7-6-10-14(15)17-20-16(21-22(17)18)13-8-4-3-5-9-13/h2-11H,1,12H2 |
InChI Key |
NXWCYCWQFBJNRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=CC=C4 |
Origin of Product |
United States |
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